molecular formula C16H25NO5 B6046658 N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B6046658
M. Wt: 311.37 g/mol
InChI Key: BDVMXIDBHXOCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenoxyethyl group attached to a butan-1-amine moiety, with oxalic acid acting as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Alkyl halides; temperatures around 50°C to 100°C.

Major Products

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
  • 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine

Uniqueness

N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-4-5-6-15-7-8-16-14-10-12(2)9-13(3)11-14;3-1(4)2(5)6/h9-11,15H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVMXIDBHXOCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC(=CC(=C1)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.